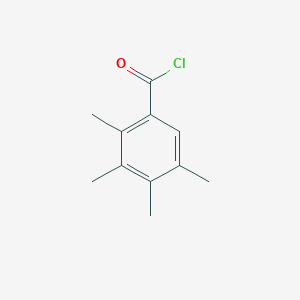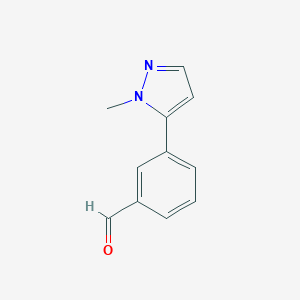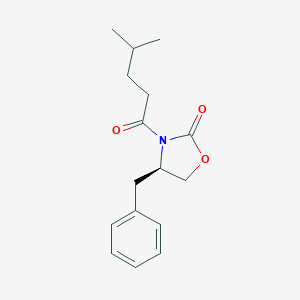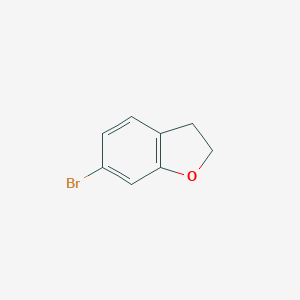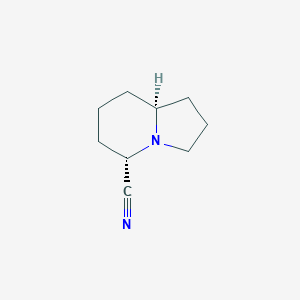![molecular formula C12H12O4 B067952 (E)-3-[4-(Methoxycarbonyl)phenyl]methacrylic acid CAS No. 187682-17-3](/img/structure/B67952.png)
(E)-3-[4-(Methoxycarbonyl)phenyl]methacrylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(E)-3-[4-(Methoxycarbonyl)phenyl]methacrylic acid is a chemical compound that belongs to the family of methacrylic acids. It is also known as MPCA and is used in various scientific research applications.
Mechanism of Action
The mechanism of action of (E)-3-[4-(Methoxycarbonyl)phenyl]methacrylic acid is not well understood. However, it is believed to interact with biological molecules such as proteins and enzymes, leading to changes in their structure and function.
Biochemical and Physiological Effects
(E)-3-[4-(Methoxycarbonyl)phenyl]methacrylic acid has been shown to have various biochemical and physiological effects. It has been reported to exhibit anti-inflammatory and antioxidant properties, making it a potential candidate for the treatment of various diseases such as cancer, arthritis, and cardiovascular diseases.
Advantages and Limitations for Lab Experiments
The advantages of using (E)-3-[4-(Methoxycarbonyl)phenyl]methacrylic acid in lab experiments include its ease of synthesis, availability, and versatility. However, its limitations include its low solubility in water and its potential toxicity at high concentrations.
Future Directions
There are several future directions for the use of (E)-3-[4-(Methoxycarbonyl)phenyl]methacrylic acid in scientific research. These include the development of new polymers with improved properties for drug delivery and tissue engineering applications, the investigation of its potential as a therapeutic agent for various diseases, and the exploration of its interactions with biological molecules to gain a better understanding of its mechanism of action.
Conclusion
In conclusion, (E)-3-[4-(Methoxycarbonyl)phenyl]methacrylic acid is a versatile chemical compound that has various scientific research applications. Its ease of synthesis, availability, and versatility make it a valuable tool for the development of new polymers and the investigation of its potential as a therapeutic agent. However, its potential toxicity at high concentrations and low solubility in water are limitations that need to be considered. Further research is needed to fully understand its mechanism of action and explore its potential for various applications.
Synthesis Methods
The synthesis of (E)-3-[4-(Methoxycarbonyl)phenyl]methacrylic acid involves the reaction of 4-(Methoxycarbonyl)benzaldehyde with methyl acrylate in the presence of a base catalyst. The reaction proceeds through an aldol condensation reaction, followed by a dehydration reaction to give the final product.
Scientific Research Applications
(E)-3-[4-(Methoxycarbonyl)phenyl]methacrylic acid has been widely used in scientific research for various purposes. It is used as a building block for the synthesis of various polymers, including block copolymers, graft copolymers, and star-shaped polymers. These polymers have applications in drug delivery, tissue engineering, and other biomedical applications.
properties
CAS RN |
187682-17-3 |
|---|---|
Molecular Formula |
C12H12O4 |
Molecular Weight |
220.22 g/mol |
IUPAC Name |
(E)-3-(4-methoxycarbonylphenyl)-2-methylprop-2-enoic acid |
InChI |
InChI=1S/C12H12O4/c1-8(11(13)14)7-9-3-5-10(6-4-9)12(15)16-2/h3-7H,1-2H3,(H,13,14)/b8-7+ |
InChI Key |
YAIORIMGZLOSJB-BQYQJAHWSA-N |
Isomeric SMILES |
C/C(=C\C1=CC=C(C=C1)C(=O)OC)/C(=O)O |
SMILES |
CC(=CC1=CC=C(C=C1)C(=O)OC)C(=O)O |
Canonical SMILES |
CC(=CC1=CC=C(C=C1)C(=O)OC)C(=O)O |
synonyms |
Benzoic acid, 4-[(1E)-2-carboxy-1-propenyl]-, 1-methyl ester (9CI) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



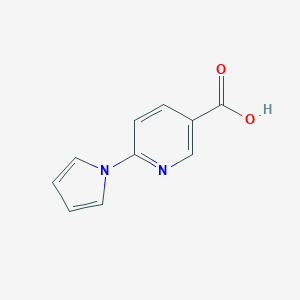
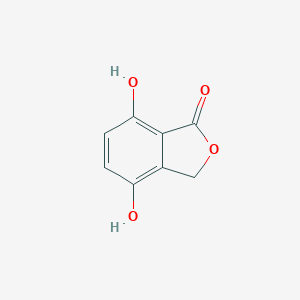
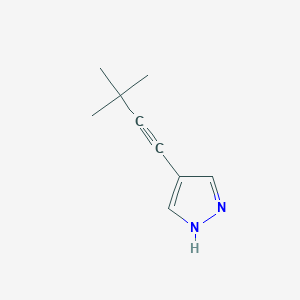
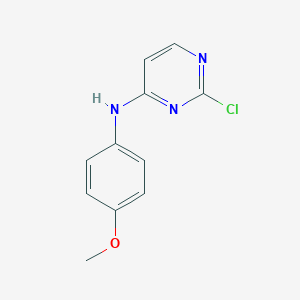
![2-[(1R,4R,5R)-4-methoxy-6-azabicyclo[3.1.0]hex-2-en-6-yl]ethanol](/img/structure/B67883.png)
![Ethyl 3-[(2-ethoxy-2-oxoethyl)thio]-4-oxo-4,5,6,7-tetrahydrobenzo[c]thiophene-1-carboxylate](/img/structure/B67884.png)
